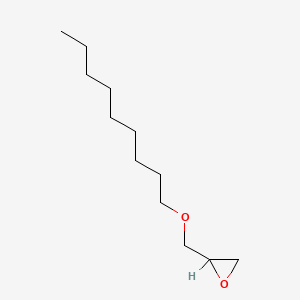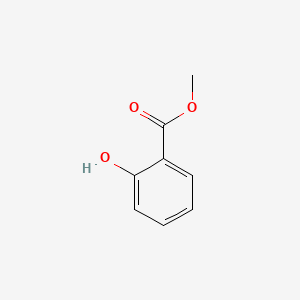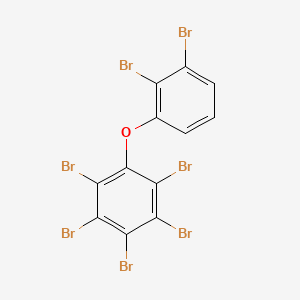
奥托内新
描述
Otonecine is an alkaloid with the molecular formula C9H15NO3 . It is a type of pyrrolizidine alkaloid (PA) that is predominantly produced by plants as defense chemicals against herbivores . The formation of an unstable pyrrolic ester plays a key role in Otonecine-type PA-induced hepatotoxicity .
Synthesis Analysis
Pyrrolizidine alkaloids (PAs) like Otonecine are synthesized by plants. The intermediates of their biosynthesis have been well defined by feeding experiments . One enzyme involved in PA biosynthesis that has been characterized so far is the homospermidine synthase, which catalyzes the first committed step in PA biosynthesis . A new Otonecine-type pyrrolizidine alkaloid, secopetasitenine, was isolated from the whole plant of Petasites japonicus. Its structure was determined by spectroscopic analyses and chemical conversion from the known alkaloid petasitenine .Molecular Structure Analysis
The molecular structure of Otonecine is characterized by a typical pyrrolizidine motif . Otonecine is not a genuine bicyclus, but may act as such due to transannular interactions of the keto group and the tertiary amine . These interactions are also likely the reason that Otonecine-type PAs are present in plants as free bases rather than N-oxides .Chemical Reactions Analysis
Otonecine-type PAs induce hepatotoxicity, and the formation of an unstable pyrrolic ester plays a key role . The hepatotoxic effects of Otonecine on the proliferation of Huh-7.5 cells have been investigated . Otonecine-type PAs can inhibit cell proliferation and induce apoptosis in a concentration-dependent manner .Physical and Chemical Properties Analysis
Otonecine has a molecular weight of 185.22 g/mol . It is a powder in physical form . More detailed physical and chemical properties were not found in the search results.科学研究应用
特性和代谢激活
奥托内新型吡咯烷二酮生物碱,包括来自厚叶橐吾的克利沃林和里古拉林,其独特的溶解性已被表征,这有助于其肝毒性作用。这些生物碱在非极性和水溶液中均表现出双重溶解性,这一特性可能在摄入含有这些化合物的提取物导致中毒中发挥作用 (Lin et al., 2000).
肝毒性和DNA加合物形成
已经研究了奥托内新型吡咯烷二酮生物碱的代谢激活,以了解其肝毒性作用。这些化合物由肝细胞色素 P450s 激活以生成反应性中间体,导致形成吡咯蛋白加合物。此类加合物被认为是评估这些生物碱毒性的基于机制的生物标记 (Ruan et al., 2014).
肝细胞体外研究
对原代培养大鼠肝细胞的体外研究表明,奥托内新型吡咯烷二酮生物碱克利沃林诱导氧化应激损伤。这由细胞活力降低、脂质过氧化增加和关键抗氧化酶活性改变所证明。这些发现表明奥托内新型生物碱可引起显着的氧化损伤并影响细胞氧化还原平衡 (Ji et al., 2010).
在草药中的意义
研究强调了奥托内新型吡咯烷二酮生物碱在传统中药中的存在,例如用作止咳药的川梓丸(橐吾根和根茎)。这些研究引发了对食用含有奥托内新型生物碱的草药产品潜在健康风险的担忧。此类草药中的这些化合物的全面分析对于评估其安全性至关重要 (Tang et al., 2012).
安全和危害
Otonecine, like other PAs, can be hazardous. It is recommended to avoid dust formation, breathing vapors, mist, or gas. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition. Prolonged or repeated exposure should be avoided .
属性
IUPAC Name |
(4R,6Z)-4-hydroxy-6-(hydroxymethyl)-1-methyl-2,3,4,8-tetrahydroazocin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10-4-2-7(6-11)9(13)8(12)3-5-10/h2,8,11-12H,3-6H2,1H3/b7-2-/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAGROPQORVALZ-VKWJFSHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(=O)C(=CC1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C(=O)/C(=C\C1)/CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022079 | |
| Record name | Otonecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6887-34-9 | |
| Record name | Otonecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of otonecine?
A1: Otonecine has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.
Q2: What are the characteristic spectroscopic features of otonecine?
A2: Otonecine-type PAs, specifically those with transannular interactions between the nitrogen atom and a carbonyl group, exhibit a broad infrared absorption band near 1600 cm-1. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in elucidating the structure of otonecine and its derivatives. Two-dimensional NMR techniques, such as HETCOR, further aid in assigning chemical shifts and confirming structural features.
Q3: How are otonecine-type PAs metabolized in the liver?
A3: Similar to retronecine-type PAs, otonecine-type PAs undergo metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This metabolic process involves the oxidation of the necine base, leading to the formation of reactive pyrrolic esters.
Q4: What is the role of the reactive pyrrolic ester in otonecine-type PA toxicity?
A4: The reactive pyrrolic ester, generated through the metabolic activation of otonecine-type PAs, is a highly reactive intermediate. It can bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and potentially contributing to the development of hepatotoxicity.
Q5: Are there any specific biomarkers for otonecine-type PA exposure?
A5: Research suggests that the reactive pyrrolic ester derived from otonecine-type PAs can form adducts with DNA. These DNA adducts, specifically 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts, could potentially serve as biomarkers of exposure and may be linked to PA-induced tumorigenicity.
Q6: How do species differences in metabolism affect susceptibility to otonecine-type PA toxicity?
A6: Studies comparing the metabolic activation of the otonecine-type PA clivorine in rats and guinea pigs have revealed significant species differences. Male rats exhibit a high rate of metabolic activation, leading to the formation of the reactive pyrrolic ester and subsequent liver damage. In contrast, guinea pigs exhibit a lower rate of metabolic activation and a higher rate of detoxification, making them less susceptible to clivorine-induced hepatotoxicity.
Q7: What analytical methods are used to identify and quantify otonecine-type PAs?
A7: Several analytical methods are employed to characterize and quantify otonecine-type PAs in various matrices:
- Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for the initial detection and separation of PAs based on their polarity and interactions with the stationary phase.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification capabilities of mass spectrometry. It allows for the identification and quantification of individual PAs based on their retention times and mass spectral fragmentation patterns.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. It is particularly suitable for analyzing polar and thermally labile compounds like PAs. Different LC-MS techniques, such as LC-ESI-MS/MS, can provide valuable information about the structure and fragmentation patterns of PAs, aiding in their identification and characterization.
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is widely used for the separation and quantification of PAs. Coupled with ultraviolet (UV) detection, HPLC-UV provides a robust and sensitive method for quantifying PAs in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


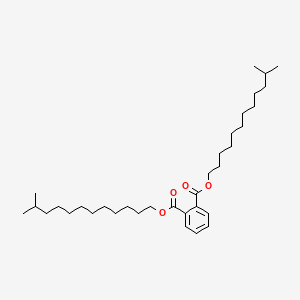
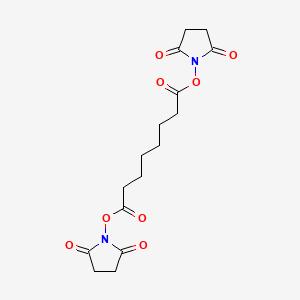
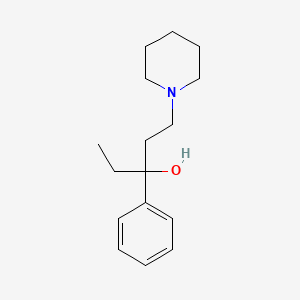
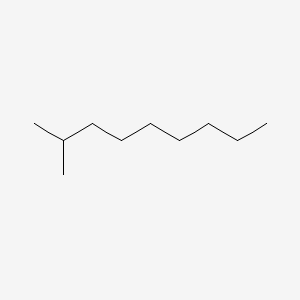
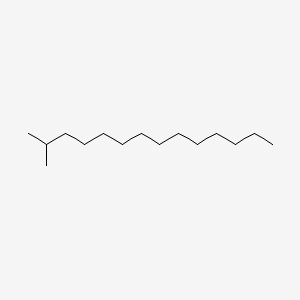



![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)
